molecular formula C7H10F2N2O B2910707 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole CAS No. 1856044-75-1

1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2910707
CAS No.: 1856044-75-1
M. Wt: 176.167
InChI Key: MUMGXAMWYULDTO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and an ethoxymethyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves several steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core. The ethoxymethyl group can be introduced via alkylation reactions using ethoxymethyl halides under basic conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The ethoxymethyl group contributes to the compound’s solubility and bioavailability. These structural features enable the compound to modulate enzyme activities and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)-5-(ethoxymethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.

    1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole: The presence of a methoxymethyl group instead of an ethoxymethyl group can affect the compound’s solubility and reactivity.

    1-(Difluoromethyl)-5-(ethoxymethyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(difluoromethyl)-5-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c1-2-12-5-6-3-4-10-11(6)7(8)9/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGXAMWYULDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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